
2-(3-Phenoxyphenyl)propanoate
Vue d'ensemble
Description
Fenoprofen(1-) is the conjugate base of fenoprofen. It is a conjugate base of a fenoprofen.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
- Compound Isolation and Anti-Inflammatory Activities : Research by Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of 2-(3-phenoxyphenyl)propanoate. These compounds demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Applications in Materials Science
- Use in Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored the use of phloretic acid, a phenolic compound related to 2-(3-phenoxyphenyl)propanoate, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This suggests its utility in materials science for the development of novel polymers (Trejo-Machin et al., 2017).
Metabolomics and Analytical Chemistry
- Quantification in Biological Matrices : A study by Obrenovich et al. (2018) involved the use of HPLC to separate and quantify over 50 analytes, including structural isomers of 3,3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, in human biological matrices like cerebrospinal fluid, serum, and urine. This demonstrates its importance in the field of metabolomics and analytical chemistry (Obrenovich et al., 2018).
Environmental Science
- Environmental Fate and Xeno-Estrogenic Activity : Suzuki et al. (2004) monitored derivatives of 2-(3-phenoxyphenyl)propanoate in river waters and examined their xeno-estrogenic activity. This study highlights the environmental fate and potential ecological impacts of these compounds (Suzuki et al., 2004).
Biomedical Applications
- Synthesis of Fluorescent Biolabels : Briggs et al. (2002) demonstrated the synthesis of a novel fluorescent biolabel starting from 3-(4-hydroxyphenyl)propanoic acid, a derivative of 2-(3-phenoxyphenyl)propanoate. This points to its potential use in the development of new tools for biomedical research (Briggs et al., 2002).
Pharmaceutical Development
- Anti-Myocardial Ischemia Drug Candidates : Research by Dong et al. (2009) involved the synthesis of Danshensu derivatives, including 2-(3-phenoxyphenyl)propanoate analogs, and their evaluation as anti-myocardial ischemia drug candidates. This study indicates potential applications in the development of new therapeutics (Dong et al., 2009).
Propriétés
IUPAC Name |
2-(3-phenoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJGLLICXDHJDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)
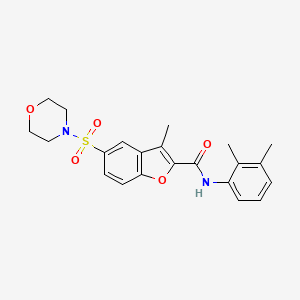
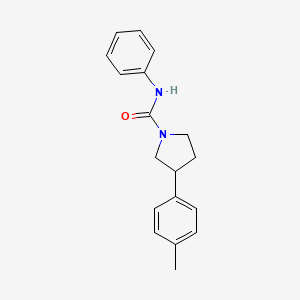
![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)
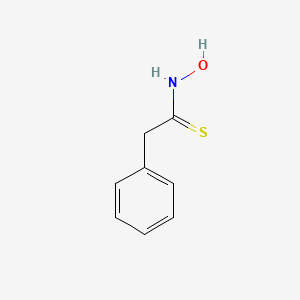
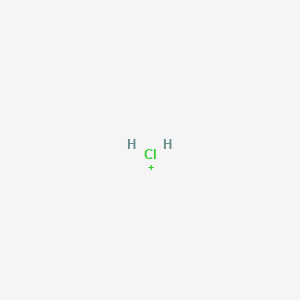
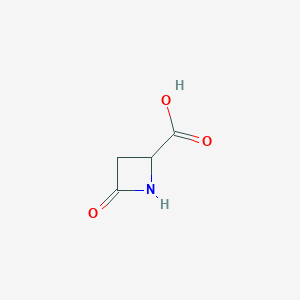
![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
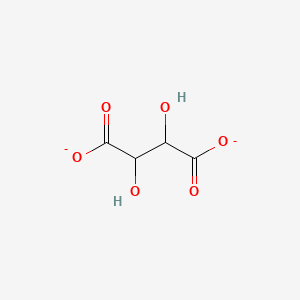
![1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea](/img/structure/B1228927.png)
![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)